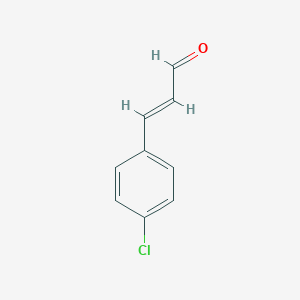

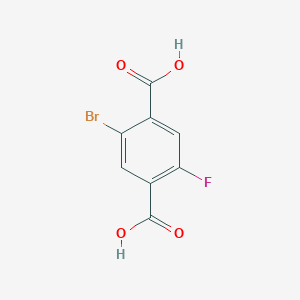

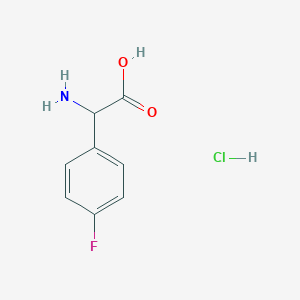

2-Bromo-5-fluoroterephthalic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of halogenated aromatic compounds often involves selective halogenation, functional group transformations, and catalytic conditions. For instance, the chemoselective functionalization of a bromo-chloro-fluoropyridine compound is achieved using palladium catalysis, which affords selective substitution products . Similarly, the synthesis of a bromo-methoxy-methylaminopyridine carboxylic acid involves a series of regioselective reactions, including methoxylation and bromination steps . These methods suggest that the synthesis of 2-bromo-5-fluoroterephthalic acid could also involve selective halogenation and functional group interconversion under catalytic conditions.

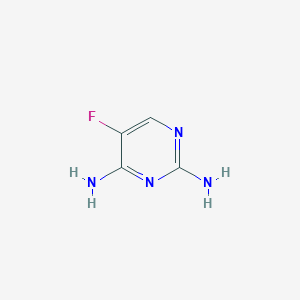

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds is characterized by the presence of halogen atoms attached to the aromatic ring, which can influence the electronic properties of the molecule. The papers do not directly address the molecular structure of 2-bromo-5-fluoroterephthalic acid, but the presence of bromo and fluoro substituents in similar compounds suggests that these groups would have an electron-withdrawing effect, potentially affecting the reactivity and stability of the compound .

Chemical Reactions Analysis

The chemical reactivity of bromo- and fluoro-substituted aromatic compounds is often explored through various substitution reactions. For example, the chemoselective amination of a bromo-chloro-fluoropyridine compound demonstrates the potential for selective substitution at different positions on the aromatic ring . The radiosynthesis of 2-amino-5-[18F]fluoropyridines via palladium-catalyzed amination also highlights the reactivity of bromo-fluoro-substituted pyridines . These studies suggest that 2-bromo-5-fluoroterephthalic acid could undergo similar substitution reactions, potentially leading to a variety of functionalized derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds are influenced by the nature and position of the substituents. While the papers do not provide specific data on 2-bromo-5-fluoroterephthalic acid, they do describe properties of related compounds. For example, the oxidation of β-fluoro-β-phenyl alcohols to obtain fluorinated acids indicates that the introduction of fluorine can affect the oxidation potential and acidity of the compound . Additionally, the use of bromo-tris(dimethylamino)-phosphonium-hexafluoro- phosphate (BROP) for synthesizing fluorouracil prodrugs suggests that bromine and fluorine substituents can play a role in the reactivity and potential for forming prodrugs . These insights can be extrapolated to hypothesize about the acidity, stability, and reactivity of 2-bromo-5-fluoroterephthalic acid.

Aplicaciones Científicas De Investigación

Fluorinated Compound Synthesis and Applications

2-Bromo-5-fluoroterephthalic acid is part of a broader category of fluorinated compounds, which have been studied for various applications, including in the synthesis of pharmaceuticals and materials. A review on the synthesis of fluorinated pyrimidines highlights their importance in cancer treatment, indicating the relevance of fluorinated intermediates in developing therapeutic agents (Gmeiner, 2020). Additionally, studies on the microbial degradation of polyfluoroalkyl chemicals in the environment provide insight into the environmental fate of such fluorinated compounds, suggesting potential ecological impacts and degradation pathways that could be relevant for compounds like 2-Bromo-5-fluoroterephthalic acid (Liu & Mejia Avendaño, 2013).

Catalysis and Organic Transformations

Research on silica-supported Brönsted acids as catalysts in organic transformations outlines the significance of such catalytic systems in synthesizing important chemical and pharmaceutical compounds. This review might provide a context for understanding the potential catalytic applications of bromo-fluorinated acids in facilitating organic reactions (Kaur, Sharma, & Bedi, 2015).

Environmental and Health Considerations

The environmental concentrations and toxicology of related brominated compounds, such as 2,4,6-tribromophenol, have been reviewed, highlighting concerns about their presence in the environment and potential health effects. This research could indirectly inform the considerations needed when dealing with 2-Bromo-5-fluoroterephthalic acid and similar substances (Koch & Sures, 2018).

Safety And Hazards

Propiedades

IUPAC Name |

2-bromo-5-fluoroterephthalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFO4/c9-5-1-4(8(13)14)6(10)2-3(5)7(11)12/h1-2H,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOWJAVVCARLMRF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)C(=O)O)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90592429 |

Source

|

| Record name | 2-Bromo-5-fluorobenzene-1,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-fluoroterephthalic acid | |

CAS RN |

1245807-64-0 |

Source

|

| Record name | 2-Bromo-5-fluorobenzene-1,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90592429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3R,6R)-2,3-dihydroxy-6-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B89956.png)

![1,4-Dioxaspiro[4.5]dec-6-ene](/img/structure/B89994.png)

![1-{(3s)-1-[4-(1-Benzofuran-2-Yl)pyrimidin-2-Yl]piperidin-3-Yl}-3-Ethyl-1,3-Dihydro-2h-Benzimidazol-2-One](/img/structure/B90038.png)